molecular formula C6H14S B13825382 Propane, 2,2-dimethyl-1-(methylthio)- CAS No. 6079-57-8

Propane, 2,2-dimethyl-1-(methylthio)-

Cat. No.: B13825382
CAS No.: 6079-57-8
M. Wt: 118.24 g/mol
InChI Key: YUFAJXXIXSYTMS-UHFFFAOYSA-N
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Description

Propane, 2,2-dimethyl-1-(methylthio)-, also known as 2,2-bis(methylthio)propane, is an organic compound with the molecular formula C5H12S2. It is a sulfur-containing compound that is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane, 2,2-dimethyl-1-(methylthio)- can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropane-1-thiol with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)_3CSH + CH}_3\text{I} \rightarrow \text{(CH}_3\text{)_3CSCH}_3 + \text{HI} ]

Industrial Production Methods

In industrial settings, the production of propane, 2,2-dimethyl-1-(methylthio)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Propane, 2,2-dimethyl-1-(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.

    Substitution: It can undergo substitution reactions where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and meta-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products formed are sulfoxides and sulfones.

    Substitution: Depending on the substituent, various substituted derivatives of propane, 2,2-dimethyl-1-(methylthio)- can be formed.

Scientific Research Applications

Propane, 2,2-dimethyl-1-(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which propane, 2,2-dimethyl-1-(methylthio)- exerts its effects involves the interaction of its sulfur atoms with other molecules. The sulfur atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(methylthio)propane
  • Bis(methylthio)methane
  • meso-4,6-Dimethyl-1,3-dithiane

Uniqueness

Propane, 2,2-dimethyl-1-(methylthio)- is unique due to its specific molecular structure, which includes two methylthio groups attached to a propane backbone. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions, which differentiate it from other similar compounds.

Properties

CAS No.

6079-57-8

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

2,2-dimethyl-1-methylsulfanylpropane

InChI

InChI=1S/C6H14S/c1-6(2,3)5-7-4/h5H2,1-4H3

InChI Key

YUFAJXXIXSYTMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSC

Origin of Product

United States

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